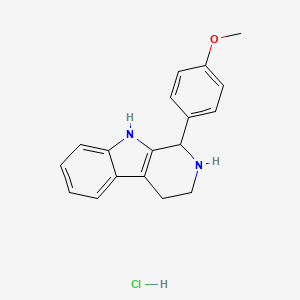

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound features a methoxyphenyl group, which can influence its pharmacological profile and chemical reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the Pictet-Spengler reaction. This reaction condenses tryptamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, 4-methoxybenzaldehyde is used as the aldehyde source.

Reaction Conditions:

Reagents: Tryptamine, 4-methoxybenzaldehyde, hydrochloric acid.

Solvent: Ethanol or methanol.

Temperature: Room temperature to reflux conditions.

Time: Several hours to overnight.

Industrial Production Methods: Industrial production may involve continuous flow synthesis to enhance yield and purity. This method allows for precise control over reaction conditions and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: 1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline-2-one.

Reduction: 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline.

Substitution: Various substituted beta-carbolines depending on the reagent used.

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex beta-carboline derivatives.

Biology: Studied for its potential neuroprotective and psychoactive effects.

Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for neurological disorders.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

The compound exerts its effects primarily through interaction with neurotransmitter systems in the brain. It may act as an agonist or antagonist at various serotonin and dopamine receptors, influencing mood, cognition, and perception. Additionally, its methoxyphenyl group can enhance its binding affinity and selectivity for certain receptor subtypes.

Comparación Con Compuestos Similares

Harmine: Another beta-carboline with psychoactive properties.

Harmaline: Known for its use in traditional medicine and psychoactive effects.

Tetrahydroharmine: A reduced form of harmine with similar biological activities.

Uniqueness: 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to its methoxyphenyl group, which can modulate its pharmacological profile and enhance its potential therapeutic applications. This structural feature distinguishes it from other beta-carbolines and may offer advantages in terms of efficacy and selectivity.

Actividad Biológica

1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₈H₁₉ClN₂O

- Molecular Weight : 314.82 g/mol

- CAS Number : 3489-15-4

- MDL Number : MFCD01223325

Biological Activity Overview

This compound exhibits a range of biological activities that are relevant in medicinal chemistry. Key areas of activity include:

- Antimalarial Activity : Research has shown that derivatives of tetrahydro-beta-carbolines possess significant antimalarial properties. For instance, a closely related compound demonstrated an IC50 of 2.0 nM against malaria parasites in vitro and exhibited substantial in vivo efficacy in murine models .

- Antitumor Effects : Studies have indicated that beta-carboline derivatives can inhibit tumor cell proliferation. For example, compounds within this class have shown moderate cytotoxicity against various human cancer cell lines, with IC50 values typically in the micromolar range .

- Neuroprotective Properties : Some beta-carbolines have been reported to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition may contribute to neuroprotective effects and potential antidepressant activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of methoxy and other substituents on the phenyl ring significantly affects the compound's potency and selectivity. For instance, modifications at the ortho position have been linked to enhanced inhibitory activity against specific targets .

- Conformational Preferences : Molecular modeling studies suggest that certain conformers of beta-carboline derivatives are more active than others due to their spatial arrangement influencing receptor binding .

Case Studies and Experimental Findings

Several studies have explored the biological effects of related compounds:

- Antimalarial Screening : A study identified a tetrahydro-beta-carboline derivative with potent antimalarial activity (IC50 = 2.0 nM) through a cell-based phenotypic approach. This compound also demonstrated significant in vivo efficacy in mouse models .

- Cytotoxicity Against Cancer Cells : In vitro tests against human cancer cell lines such as KB and A549 revealed that beta-carbolines exhibited selective cytotoxicity with low toxicity towards normal cells. The selective index was reported to be significantly higher for cancer cells compared to normal mammalian cells .

- Neuropharmacological Studies : Tetrahydro-beta-carbolines were evaluated for their ability to inhibit MAO-A and showed promising results with IC50 values indicating substantial inhibition compared to controls .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | IC50 Value | Remarks |

|---|---|---|---|

| Antimalarial | Tetrahydro-beta-carboline | 2.0 nM | Significant in vitro and in vivo activity |

| Antitumor | Various derivatives | Micromolar range | Moderate cytotoxicity against cancer cells |

| MAO Inhibition | Pinoline derivative | 1.3 µM | Strong inhibition of MAO-A |

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O.ClH/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18;/h2-9,17,19-20H,10-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJGOWGNDWTVIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3489-15-4 |

Source

|

| Record name | 9H-Pyrido(3,4-6)indole, 1,2,3,4-tetrahydro-1-(p-methoxyphenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.